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Hepatotoxicity was a recognized and clinically important adverse event (AE) associated with umbralisib.

Table 1: Incidence and Management of Hepatotoxicity in Clinical Trials

Aspect Details

Incidence of All-Grade
Elevations

15% - 35% of patients [1]

Incidence of Grade ≥3
Elevations

5% - 8% of patients (ALT/AST >5x ULN) [1] [2]

Time to Onset Within 4 to 12 weeks of treatment initiation [1]

Clinical Characteristics Asymptomatic, no reported cases of clinically apparent liver injury with
jaundice [1]

Recommended
Monitoring

Liver tests every 2-4 weeks for the first 6 months, then every 1-3 months
thereafter [1] [3]

Dose Modifications Withhold if ALT/AST >5x ULN until resolution to ≤3x ULN, then resume at a
reduced dose. Permanently discontinue if ALT/AST >20x ULN [1] [3]

The mechanism behind serum enzyme elevations is not fully proven but may involve direct hepatocyte

toxicity from PI3Kδ inhibition or changes in B-cell activity [1]. Umbralisib is primarily metabolized by
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hepatic aldehyde oxidase, with minor contribution from CYP3A4 [1].

Comprehensive Safety Data from Integrated Analysis

An integrated safety analysis of four clinical trials, which included 371 patients with various

relapsed/refractory lymphoid malignancies, provides a consolidated view of the safety profile. Patients

received the recommended phase 2 dose of 800 mg or higher once daily, with a median treatment duration of

5.9 months [2].

Table 2: Summary of Adverse Events from Integrated Analysis (N=371)

Category Details

Most Common Any-Grade
AEs (>20%)

Diarrhea (52.3%), Nausea (41.5%), Fatigue (41%), Upper Respiratory
Tract Infection (21%), Vomiting (21%), Abdominal Pain (19%) [2] [4] [5]

Most Common Grade ≥3
AEs

Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases
(5.7%) [2]

Hematologic Laboratory
Abnormalities

Decreased Neutrophils (33%), Decreased Hemoglobin (27%), Decreased
Platelets (26%) [4] [5]

Other Notable AEs Musculoskeletal Pain (27%), Rash (18%), Increased Creatinine (79%),
Decreased Appetite (19%) [4] [5]

Serious Adverse Events
(SAEs)

Occurred in 25.6% of patients [2]

AEs Leading to
Discontinuation

13.7% of patients [2]

Serious infections, including pneumonia (7.8%) and sepsis, were notable AEs of special interest. Immune-

mediated toxicities like non-infectious colitis (2.4%) and pneumonitis (1.1%) occurred at lower rates

compared to other PI3Kδ inhibitors [2].
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Regulatory History and Safety Concerns

Accelerated Approval (Feb 2021): Granted for adult patients with relapsed/refractory MZL (after ≥1
prior anti-CD20 regimen) and FL (after ≥3 prior lines of therapy) [5].

Emerging Safety Signal (Feb 2022): The FDA announced an investigation into a possible increased
risk of death associated with umbralisib based on results from the UNITY-CLL trial [6].

Market Withdrawal (June 2022): The FDA withdrew approval due to data showing excess mortality
in patients receiving umbralisib compared to a control regimen. The deaths were not liver-related [1]

[7]. The sponsor voluntarily withdrew the product [1].

Mechanism of Action and Safety Implications

Umbralisib's unique safety profile is linked to its distinct mechanism of action, which differs from earlier

PI3Kδ inhibitors.
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This diagram illustrates the dual inhibitory action of umbralisib. Its inhibition of PI3K-δ, critical for B-cell

signaling and homing, underlies its efficacy in B-cell malignancies but also contributes to immune-mediated

toxicities like colitis [1] [5]. The concurrent inhibition of CK1-ε, a regulator of oncoprotein translation, was

hypothesized to contribute to a more favorable safety profile compared to earlier generation PI3Kδ

inhibitors, particularly regarding the severity and frequency of immune-mediated events [2] [8].

Recommended Dose Modifications for Toxicity

Clinical management of umbralisib-related AEs involved proactive monitoring, treatment interruption, dose

reduction, and, in some cases, permanent discontinuation.

Table 3: Dose Modification Guidelines for Key Adverse Reactions [3]

Adverse Reaction Severity Recommended Action

Hepatotoxicity ALT/AST >5 to <20x ULN Withhold until <3x ULN, then resume at a

reduced dose.

ALT/AST >20x ULN Permanently discontinue.

Diarrhea/Colitis Severe (e.g., >6 stools/day over
baseline, pain, blood/mucus)

Withhold until resolved, then resume at a
reduced dose.

Life-threatening or recurrent
severe

Permanently discontinue.

Infection Grade 3 or 4 Withhold until resolved, then resume at the
same or reduced dose.

Cytopenias ANC <0.5 x 10⁹/L Withhold until ANC ≥0.5 x 10⁹/L, then
resume. If recurs, resume at a reduced
dose.

Severe Cutaneous
Reactions

Severe Withhold until resolution, then resume at a

reduced dose or discontinue.

Life-threatening (e.g., SJS, TEN) Permanently discontinue.
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Dose Reduction Schedule [3]:

First reduction: 600 mg once daily
Second reduction: 400 mg once daily

Permanently discontinue if unable to tolerate 400 mg once daily

The safety profile of umbralisib is characterized by a high frequency of gastrointestinal and hepatic events,

which were often manageable with close monitoring and dose modifications. However, the ultimate market

withdrawal due to an imbalance in overall survival highlights the critical importance of long-term, controlled

safety data in the risk-benefit assessment of novel oncology therapeutics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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